molecular formula C19H18N4O2S B1230050 N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide

N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide

Cat. No. B1230050
M. Wt: 366.4 g/mol
InChI Key: BOFYXBMYLMYWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide is an aminoquinoline.

Scientific Research Applications

Gastroprotective Properties

Ebrotidine, a compound with a structure similar to the one requested, exhibits significant gastroprotective properties. It combines H2-receptor antagonistic activity with cytoprotective capabilities, enhancing the physicochemical characteristics of the gastric mucus gel. This drug enhances the synthesis and secretion of mucins and phospholipids, promoting mucosal repair and integrity. Its unique ability to improve ulcer healing and protect gastric epithelial integrity makes it a promising candidate for treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).

Corrosion Inhibition

Quinoline derivatives, including those with structures akin to the queried compound, are recognized for their effectiveness as corrosion inhibitors. These compounds form stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. Their high electron density and ability to adsorb onto surfaces make them valuable in anticorrosive material research (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial Activity

Ebrotidine not only has gastroprotective and ulcer-healing properties but also exhibits potent anti-Helicobacter pylori activity. It enhances the efficacy of antimicrobial agents used for H. pylori eradication and shows a significant inhibitory effect on H. pylori urease activity. These properties suggest its potential as a comprehensive treatment option for gastric diseases caused by H. pylori infection (Slomiany, Piotrowski, & Slomiany, 1997).

Therapeutic Potential in Cancer

Isoquinoline derivatives, which share a structural motif with the queried compound, have shown a range of biological activities, including potential anti-cancer properties. These compounds and their synthetic derivatives have been explored for their antimicrobial, anti-inflammatory, and notably, antitumor activities, highlighting the versatility of quinoline-based compounds in therapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

properties

Product Name

N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H18N4O2S/c1-14-6-5-7-15-12-16(13-20)19(23-18(14)15)21-10-11-22-26(24,25)17-8-3-2-4-9-17/h2-9,12,22H,10-11H2,1H3,(H,21,23)

InChI Key

BOFYXBMYLMYWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCNS(=O)(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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